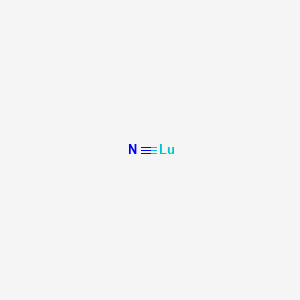

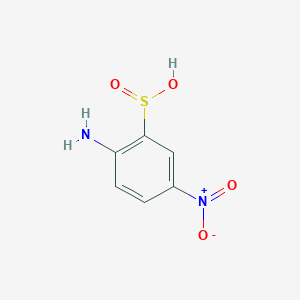

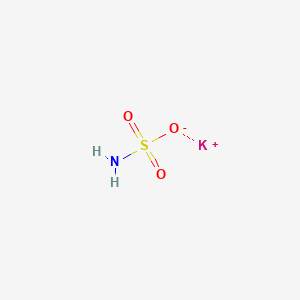

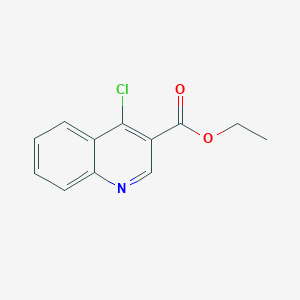

![molecular formula C13H11ClOS B081829 {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol CAS No. 13459-59-1](/img/structure/B81829.png)

{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol" often involves the reduction of cyclic sulfonamide precursors. These precursors are typically prepared through stereoselective intramolecular reactions such as the Heck reaction, followed by the reduction of the alkene (Evans, 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to "{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol" can be determined through various spectroscopic methods such as H NMR, IR, and MS spectra, as well as X-ray diffraction crystallography. These methods help in establishing the crystal structure and molecular conformation of the compound (Heng-Shan Dong & Guoyong Huo, 2009).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to "{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol" includes interactions with sulfur- and oxygen-containing nucleophiles. These interactions can lead to various products depending on the conditions, such as basic or acidic media (P. Pouzet et al., 1998).

Physical Properties Analysis

For compounds similar to "{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol," their physical properties can be understood through their crystallographic data. These data often include parameters like unit cell dimensions, space group, and molecular geometry, which give insight into the compound's physical form and stability (S. B. Benakaprasad et al., 2007).

Chemical Properties Analysis

The chemical properties of compounds like "{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol" can be diverse, depending on their functional groups and molecular structure. These properties can be explored through various chemical reactions, demonstrating how the compound behaves under different chemical conditions and what types of chemical transformations it can undergo (Jasia Mahdi et al., 2011).

Applications De Recherche Scientifique

Catalytic Applications and Environmental Impact

Catalytic Processes and Methanol Synthesis

The synthesis of methyl tert-butyl ether (MTBE) using heteropoly acids (HPAs) like dodecatungstosilicic acid H4SiW12O40 (HSiW) on various oxide supports demonstrates the catalytic potential of compounds involving methanol and phenolic structures. Such research highlights the search for new catalysts due to environmental concerns and the stability of current catalysts, suggesting areas where chlorophenyl compounds could be of interest (Bielański et al., 2003).

Environmental Remediation

Studies on the degradation of chlorinated phenols by zero-valent iron and bimetallic systems emphasize the environmental relevance of chlorophenyl compounds. These systems efficiently dechlorinate toxic chlorophenols, pointing to potential applications in environmental remediation and pollution control (Gunawardana et al., 2011).

Advanced Materials and Energy Production

Fuel Cells and Energy Systems

Research into the use of methanol as a marker for assessing solid insulation condition in power transformers demonstrates the broader application of methanol in energy systems. Methanol's role as an indicator of cellulosic solid insulation aging highlights its importance in maintaining and monitoring energy infrastructure (Jalbert et al., 2019).

Methanol as an Alternative Fuel

Analyses of methanol's use as an alternative fuel for internal combustion engines explore its clean-burning properties and potential for reducing emissions. The focus on methanol reforming processes and the development of Cu-based catalysts for hydrogen production from methanol further underscores the compound's significance in alternative energy and sustainable fuel sources (Yong et al., 2013).

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)sulfanylphenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZVEJNGQHPDBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)SC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376885 |

Source

|

| Record name | {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol | |

CAS RN |

13459-59-1 |

Source

|

| Record name | {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.